N'-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}pyridine-4-carbohydrazide
Overview
Description
N’-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}pyridine-4-carbohydrazide is a complex organic compound that belongs to the class of Schiff base hydrazones These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}pyridine-4-carbohydrazide typically involves the condensation reaction between 3-(2,4-dinitrophenoxy)benzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N’-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}pyridine-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-microbial activities.
Industry: Utilized in the development of fluorescent probes for detecting specific ions or molecules.
Mechanism of Action
The mechanism of action of N’-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by binding to their active sites. The compound’s dinitrophenoxy group also allows it to participate in redox reactions, which can further influence its biological activity. The hydrazone linkage plays a crucial role in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylene}-2-hydroxybenzohydrazide
- N’-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylene}-2,2-diphenylcyclopropanecarbohydrazide
- N’-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylene}nicotinohydrazide
Uniqueness
N’-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}pyridine-4-carbohydrazide is unique due to its specific combination of a pyridine ring and a dinitrophenoxy group, which imparts distinct chemical properties and reactivity. Its ability to form stable metal complexes and participate in various chemical reactions makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O6/c25-19(14-6-8-20-9-7-14)22-21-12-13-2-1-3-16(10-13)30-18-5-4-15(23(26)27)11-17(18)24(28)29/h1-12H,(H,22,25)/b21-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGQUMXKRDEJEL-CIAFOILYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=NNC(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C=N/NC(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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